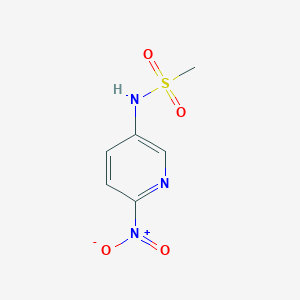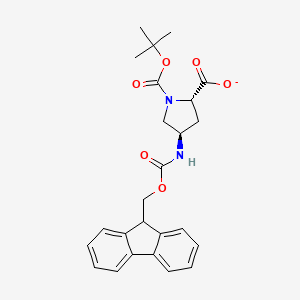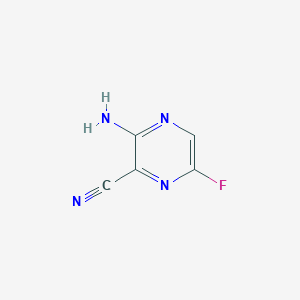
N-(6-nitropyridin-3-yl)methanesulfonamide
Overview
Description
N-(6-nitropyridin-3-yl)methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a methanesulfonamide group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitropyridin-3-yl)methanesulfonamide typically involves the nitration of pyridine derivatives followed by sulfonamide formation. One common method involves the nitration of 3-pyridylmethanol to form 6-nitro-3-pyridylmethanol, which is then converted to the corresponding sulfonamide using methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonamide formation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(6-nitropyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
N-(6-nitropyridin-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-nitropyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer drug development .
Comparison with Similar Compounds
Similar Compounds
N-(6-amino-pyridin-3-yl)-methanesulfonamide: A reduced form of the compound with an amino group instead of a nitro group.
N-(6-chloro-pyridin-3-yl)-methanesulfonamide: A substituted derivative with a chloro group.
Uniqueness
N-(6-nitropyridin-3-yl)methanesulfonamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the nitro group plays a critical role in the compound’s activity .
Properties
Molecular Formula |
C6H7N3O4S |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
N-(6-nitropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7N3O4S/c1-14(12,13)8-5-2-3-6(7-4-5)9(10)11/h2-4,8H,1H3 |
InChI Key |
BABPGUYSYWQNLS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CN=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Thioxo-5-[(2-methyl-1H-indole-3-yl)methylene]thiazolidine-4-one](/img/structure/B8581419.png)

![5-Chloro-4-nitrotetrazolo[1,5-a]quinoline](/img/structure/B8581435.png)





![3-{4-[(Pyridin-3-yl)methyl]phenyl}prop-2-en-1-ol](/img/structure/B8581465.png)




